molecular formula C11H15ClN2 B2921237 (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride CAS No. 2490403-90-0

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride

Cat. No. B2921237
M. Wt: 210.71
InChI Key: LESWSCYUZOVLKB-UHFFFAOYSA-N
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Description

“(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride” is a chemical compound that belongs to the group of indole alkaloids . It is also known as 1H-Indole-3-ethanamine, N-methyl- . The compound has a molecular weight of 174.2423 .


Synthesis Analysis

The synthesis of indole derivatives, such as “(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride”, often involves the Mannich reaction . This reaction is used to synthesize a variety of indole derivatives due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride” can be represented by the formula C11H14N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives, such as “(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This makes them aromatic in nature .


Physical And Chemical Properties Analysis

“(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride” is a crystalline colorless compound with specific odors . It has a molecular weight of 174.2423 .

Scientific Research Applications

Environmental Monitoring and Impact

  • Parabens in Aquatic Environments : Parabens, including ethylparaben, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments, parabens persist at low concentrations in effluents and surface water, indicating continuous environmental introduction and the need for further toxicity studies on their chlorinated by-products (Haman et al., 2015).

Cancer Therapy

  • Indoleamine-2,3-dioxygenase (IDO) Inhibitors : IDO plays a role in tumor-induced immunosuppression. The study of IDO inhibitors, such as 1-methyltryptophan, in cancer therapy highlights the complex role of tryptophan metabolism in tumorigenesis and immunotherapy (Löb et al., 2009).

Environmental Chemistry and Recycling

  • Chemical Recycling of Poly(ethylene terephthalate) (PET) : Research into chemical recycling methods for PET, including hydrolysis and glycolysis, demonstrates the potential for recovering valuable materials from waste, contributing to sustainability and resource conservation (Karayannidis & Achilias, 2007).

Agricultural Applications

  • 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : The use of 1-MCP to inhibit ethylene perception in fruits and vegetables has significant implications for postharvest quality maintenance, with rapid adoption in the apple industry and potential benefits for a wide range of produce (Watkins, 2006).

Synthetic Chemistry

  • Indole Synthesis : Indole synthesis methods are crucial for the development of pharmaceuticals and agrochemicals. A comprehensive review of indole synthesis methods provides a framework for classifying and understanding the vast literature on this topic, with implications for future research and development (Taber & Tirunahari, 2011).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible substance .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

(3-ethyl-1H-indol-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-2-9-7-13-11-5-8(6-12)3-4-10(9)11;/h3-5,7,13H,2,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWSCYUZOVLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride

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